
1-(4-(Oxetan-3-YL)phenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Oxetan-3-YL)phenyl)ethanamine is an organic compound featuring an oxetane ring attached to a phenyl group, which is further connected to an ethanamine moiety The oxetane ring, a four-membered cyclic ether, is known for its strained structure and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Oxetan-3-YL)phenyl)ethanamine typically involves the formation of the oxetane ring followed by its attachment to the phenyl and ethanamine groups. One common method includes the Paternò–Büchi reaction, where a carbonyl compound reacts with an alkene under UV light to form the oxetane ring . Another approach involves the cyclization of diols or halohydrins .
Industrial Production Methods: Industrial production of oxetane derivatives often employs high-yield cyclization reactions and efficient purification techniques. The use of catalysts and optimized reaction conditions ensures scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Oxetan-3-YL)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The phenyl group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated or carbonyl-containing products.
Reduction: Ring-opened alcohols or amines.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
1-(4-(Oxetan-3-YL)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with improved properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Oxetan-3-YL)phenyl)ethanamine involves its interaction with molecular targets through the oxetane ring. The strained ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. This compound can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Oxetane: The parent compound with a simple four-membered ring.
Azetidine: A similar four-membered ring compound with a nitrogen atom instead of oxygen.
Epoxide: A three-membered cyclic ether with similar reactivity but different ring strain.
Uniqueness: 1-(4-(Oxetan-3-YL)phenyl)ethanamine stands out due to its unique combination of the oxetane ring and phenyl-ethanamine structure. This combination imparts distinct physicochemical properties and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[4-(oxetan-3-yl)phenyl]ethanamine |
InChI |
InChI=1S/C11H15NO/c1-8(12)9-2-4-10(5-3-9)11-6-13-7-11/h2-5,8,11H,6-7,12H2,1H3 |
InChI Key |
WMPQPHUIQKMBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2COC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


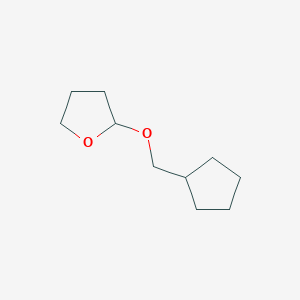
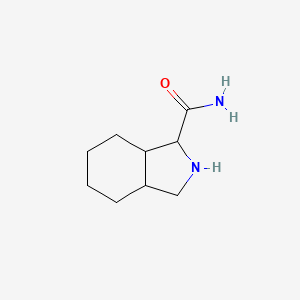
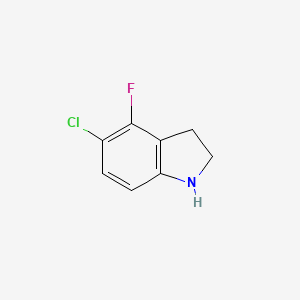
![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)
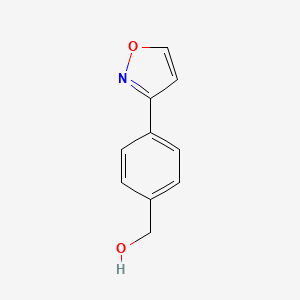
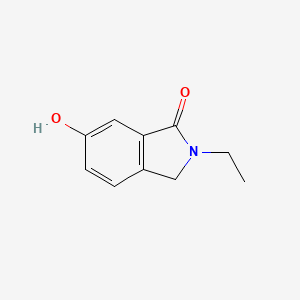

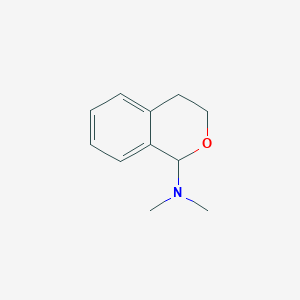

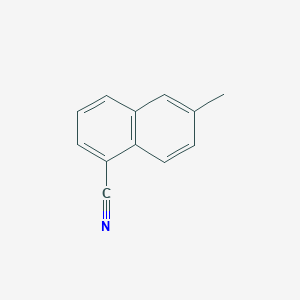
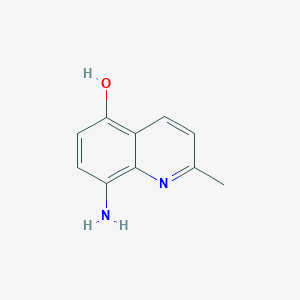
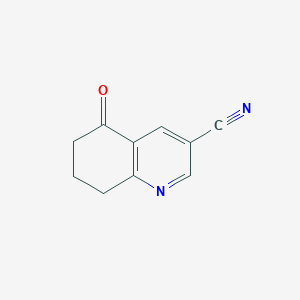

![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
